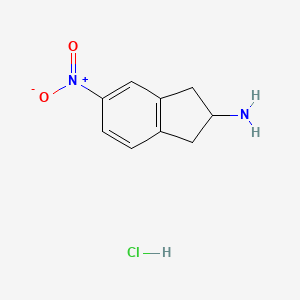

5-nitro-2,3-dihydro-1H-inden-2-amine hydrochloride

Descripción general

Descripción

5-nitro-2,3-dihydro-1H-inden-2-amine hydrochloride: is a chemical compound that belongs to the class of indene derivatives It is characterized by the presence of a nitro group at the 5-position and an amine group at the 2-position of the indene ring, with the hydrochloride salt form enhancing its solubility in water

Mecanismo De Acción

Target of Action

Similar compounds have been used in the synthetic preparation of quinolinone compounds and their formulations in combination with corticosteroids for the treatment of airway disorders .

Mode of Action

It’s known that indole derivatives, which share a similar structure, bind with high affinity to multiple receptors, which can be helpful in developing new useful derivatives .

Biochemical Pathways

Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Result of Action

Indole derivatives have been reported to show a broad range of biological activities .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 5-nitro-2,3-dihydro-1H-inden-2-amine hydrochloride typically involves the following steps:

Nitration: The starting material, 2,3-dihydro-1H-indene, undergoes nitration using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the 5-position.

Reduction: The nitro group is then reduced to an amine group using a reducing agent such as palladium on carbon (Pd/C) in the presence of hydrogen gas.

Hydrochloride Formation: The resulting amine is treated with hydrochloric acid to form the hydrochloride salt, enhancing its solubility and stability.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can improve efficiency and scalability.

Análisis De Reacciones Químicas

Types of Reactions:

Oxidation: The amine group can be oxidized to form nitroso or nitro derivatives under specific conditions.

Reduction: The nitro group can be reduced to an amine group using reducing agents like Pd/C and hydrogen gas.

Substitution: The compound can undergo electrophilic substitution reactions, particularly at the aromatic ring positions.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

Reduction: Palladium on carbon (Pd/C) with hydrogen gas or sodium borohydride (NaBH4) are common reducing agents.

Substitution: Electrophilic reagents like halogens (Cl2, Br2) or sulfonyl chlorides (SO2Cl2) can be used under acidic or basic conditions.

Major Products:

Oxidation: Formation of nitroso or nitro derivatives.

Reduction: Formation of amine derivatives.

Substitution: Formation of halogenated or sulfonated derivatives.

Aplicaciones Científicas De Investigación

Medicinal Chemistry Applications

1.1. Synthesis of Psychoactive Compounds

One of the primary applications of 5-nitro-2,3-dihydro-1H-inden-2-amine hydrochloride is its use as a precursor in the synthesis of psychoactive compounds. This compound serves as a starting material for various derivatives that exhibit psychoactive properties, making it valuable in both pharmaceutical research and forensic investigations .

1.2. Anticancer Activity

Recent studies have indicated that derivatives of this compound possess anticancer properties. For instance, research demonstrated that certain indene derivatives can act as retinoic acid receptor α (RARα) agonists, which are significant in cancer treatment protocols. These compounds showed promising results in inhibiting cell proliferation in specific cancer cell lines .

Forensic Applications

2.1. Analytical Chemistry

In forensic science, this compound has been utilized for its analytical properties. It is often involved in the synthesis of substances that are analyzed for their psychoactive effects in toxicology reports. The compound's role in synthesizing new psychoactive substances makes it essential for forensic chemists working on drug identification and analysis .

Comparación Con Compuestos Similares

5-nitro-2,3-dihydro-1H-inden-2-amine: Lacks the hydrochloride salt form, affecting its solubility.

5-amino-2,3-dihydro-1H-inden-2-amine hydrochloride: Contains an amino group instead of a nitro group, leading to different reactivity and biological properties.

5-nitro-2,3-dihydro-1H-inden-2-ol hydrochloride: Contains a hydroxyl group instead of an amine group, affecting its chemical behavior.

Uniqueness: 5-nitro-2,3-dihydro-1H-inden-2-amine hydrochloride is unique due to the presence of both nitro and amine groups, which confer distinct chemical reactivity and potential biological activities. The hydrochloride salt form enhances its solubility and stability, making it more suitable for various applications.

Actividad Biológica

5-Nitro-2,3-dihydro-1H-inden-2-amine hydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

This compound has the molecular formula and a molar mass of approximately 214.65 g/mol. The compound features a nitro group at the 5-position of the indene structure, which contributes to its reactivity and biological activity. Its synthesis typically involves nitration followed by amination of indene derivatives.

Biological Activities

Research indicates that this compound exhibits a range of biological activities, including:

- Antimicrobial Properties : The compound has shown potential as an antimicrobial agent, inhibiting the growth of various bacteria and fungi.

- Anti-inflammatory Effects : It may modulate inflammatory pathways, similar to other indane derivatives, making it a candidate for treating conditions like asthma and chronic obstructive pulmonary disease (COPD) .

- Anticancer Potential : Studies have suggested that this compound can induce apoptosis in cancer cells, although the specific mechanisms remain to be fully elucidated.

The biological activity of this compound is attributed to its interaction with various biological targets:

- Receptor Interaction : The compound is believed to interact with neurotransmitter receptors involved in pain and inflammation modulation .

- Enzyme Inhibition : It may inhibit specific enzymes linked to inflammatory responses, thus reducing symptoms associated with respiratory diseases.

- Cell Signaling Pathways : The compound can influence cell signaling pathways such as MAPK/ERK, which are crucial for cell proliferation and differentiation .

Comparative Analysis with Similar Compounds

The uniqueness of this compound can be highlighted by comparing it with structurally similar compounds:

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| 5-Amino-2,3-dihydro-1H-indene | Contains an amino group instead of a nitro group | Different biological activity due to amino functionality |

| 6-Nitroindoline | Nitro group on an indoline structure | Exhibits different pharmacological properties |

| 5-Chloroindole | Chlorine substituent on an indole structure | Known for distinct reactivity patterns |

| 5-Methylindole | Methyl substituent on an indole structure | Often studied for its role in biological systems |

This table illustrates how the presence of specific functional groups influences the reactivity and biological activity of these compounds compared to this compound .

Case Studies and Research Findings

Several studies have documented the biological activity of this compound:

- In Vitro Studies : Research has demonstrated that this compound exhibits significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli. These findings suggest its potential use in developing new antibiotics.

- Anticancer Research : In laboratory settings, the compound has been shown to inhibit the proliferation of various cancer cell lines through apoptosis induction mechanisms. This highlights its potential as a therapeutic agent in oncology .

- Inflammatory Response Modulation : Studies indicate that this compound can reduce inflammation markers in animal models of asthma, suggesting its applicability in treating respiratory conditions .

Propiedades

IUPAC Name |

5-nitro-2,3-dihydro-1H-inden-2-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2O2.ClH/c10-8-3-6-1-2-9(11(12)13)5-7(6)4-8;/h1-2,5,8H,3-4,10H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FFGLVSGGGJOMQY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CC2=C1C=CC(=C2)[N+](=O)[O-])N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60624701 | |

| Record name | 5-Nitro-2,3-dihydro-1H-inden-2-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60624701 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

73536-87-5 | |

| Record name | 5-Nitro-2,3-dihydro-1H-inden-2-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60624701 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-Nitro-indan-2-ylamine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.